4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C29H29N3O6. This compound is notable for its unique structure, which includes a pyrrolone ring, a benzyloxy group, and a dimethylaminoethyl side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyloxy group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with a hydroxyl group.
Addition of the dimethylaminoethyl side chain: This can be done through an alkylation reaction using a dimethylaminoethyl halide.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of a base or a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like thiols or amines replace the benzyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but with a diethylaminoethyl side chain instead of a dimethylaminoethyl side chain.
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a nitrophenyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H30N2O4 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H30N2O4/c1-20-18-23(35-19-21-10-6-4-7-11-21)14-15-24(20)27(32)25-26(22-12-8-5-9-13-22)31(17-16-30(2)3)29(34)28(25)33/h4-15,18,26,32H,16-17,19H2,1-3H3/b27-25+ |
InChI Key |
JULJVUDUVIOFGY-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4)O |
Origin of Product |
United States |
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